molecular formula C19H23N5S B7068581 N-[[1-(2,5-dimethylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine

N-[[1-(2,5-dimethylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine

Cat. No.: B7068581
M. Wt: 353.5 g/mol
InChI Key: IIXBBHLHKRVXPK-UHFFFAOYSA-N
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Description

N-[[1-(2,5-dimethylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine is a complex organic compound featuring a unique structure that combines a thienopyrimidine core with a pyrrolidine and a pyridine moiety

Properties

IUPAC Name

N-[[1-(2,5-dimethylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5S/c1-12-11-25-19-17(12)18(22-14(3)23-19)24-8-7-15(10-24)9-20-16-6-4-5-13(2)21-16/h4-6,11,15H,7-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXBBHLHKRVXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCC2CCN(C2)C3=C4C(=CSC4=NC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2,5-dimethylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the 2,5-dimethylthieno[2,3-d]pyrimidine structure. This can be achieved through a condensation reaction between a thieno compound and a suitable amidine under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with a pyrrolidine derivative.

    Coupling with Pyridine: The final step involves coupling the pyrrolidine-thienopyrimidine intermediate with a 6-methylpyridin-2-amine under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and control, continuous flow reactors are employed.

    Catalysis: Catalysts such as palladium or copper may be used to facilitate coupling reactions.

    Purification: High-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the thienopyrimidine and pyridine rings.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyrrolidine ring, potentially altering the compound’s electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thienopyrimidine and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.

Biology and Medicine

    Biological Probes: Used in research to study biological pathways and mechanisms.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to active sites, while the pyrrolidine and pyridine moieties enhance binding affinity and specificity. This interaction can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(2,5-dimethylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine: Similar in structure but with variations in the substituents on the thienopyrimidine or pyridine rings.

    Thienopyrimidine Derivatives: Compounds with similar cores but different functional groups, affecting their reactivity and applications.

Uniqueness

    Structural Complexity: The combination of thienopyrimidine, pyrrolidine, and pyridine moieties is unique, providing a distinct set of chemical and biological properties.

    Versatility: Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.

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